molecular formula C15H10ClF3O2 B14772251 4-Chloro-4'-(trifluoromethyl)biphenyl-3-acetic acid

4-Chloro-4'-(trifluoromethyl)biphenyl-3-acetic acid

Cat. No.: B14772251
M. Wt: 314.68 g/mol
InChI Key: YGPMTARXZAQEST-UHFFFAOYSA-N
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Description

4-Chloro-4’-(trifluoromethyl)biphenyl-3-acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to the biphenyl structure, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-(trifluoromethyl)biphenyl-3-acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-4’-(trifluoromethyl)biphenyl-3-acetic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product . The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-(trifluoromethyl)biphenyl-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-Chloro-4’-(trifluoromethyl)biphenyl-3-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-4’-(trifluoromethyl)biphenyl-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-4’-(trifluoromethyl)biphenyl-3-acetic acid is unique due to the presence of both chloro and trifluoromethyl groups on the biphenyl structure, along with an acetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H10ClF3O2

Molecular Weight

314.68 g/mol

IUPAC Name

2-[2-chloro-5-[4-(trifluoromethyl)phenyl]phenyl]acetic acid

InChI

InChI=1S/C15H10ClF3O2/c16-13-6-3-10(7-11(13)8-14(20)21)9-1-4-12(5-2-9)15(17,18)19/h1-7H,8H2,(H,20,21)

InChI Key

YGPMTARXZAQEST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)CC(=O)O)C(F)(F)F

Origin of Product

United States

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